molecular formula C9H5ClO B1167428 Tridecylbromomagnesium CAS No. 117711-00-9

Tridecylbromomagnesium

Cat. No.: B1167428
CAS No.: 117711-00-9
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Description

Tridecylbromomagnesium (systematic name: Magnesium;tridec-4-ene;bromide) is a Grignard reagent characterized by a 13-carbon alkyl chain with a double bond at the 4th position (tridec-4-ene). This structural feature imparts unique steric and electronic properties, distinguishing it from other alkyl- or aryl-based Grignard reagents . It is widely employed in organic synthesis for nucleophilic additions and cross-coupling reactions, where its moderate chain length and unsaturated moiety enhance selectivity in forming carbon-carbon bonds.

Properties

CAS No.

117711-00-9

Molecular Formula

C9H5ClO

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Grignard Reagents: Chain Length and Reactivity

The reactivity and applications of alkyl Grignard reagents are heavily influenced by carbon chain length. Below is a comparative analysis:

Compound Name Formula Carbon Chain Length Key Features
Tridecylbromomagnesium C₁₃H₂₅BrMg 13 Unsaturated (tridec-4-ene); moderate steric hindrance; selective in couplings
Methylmagnesium bromide CH₃MgBr 1 High reactivity; low selectivity; used in simple alkylations
Decylmagnesium bromide C₁₀H₂₁BrMg 10 Shorter chain; higher solubility in ethers; faster reaction kinetics
Dodecylmagnesium bromide C₁₂H₂₅BrMg 12 Intermediate chain; balanced reactivity and selectivity
Tetradecylmagnesium chloride C₁₄H₂₉ClMg 14 Longer chain; increased hydrophobicity; specialized cross-coupling applications

Key Findings :

  • Reactivity : Shorter chains (e.g., methyl, decyl) exhibit higher nucleophilicity but lower selectivity due to reduced steric bulk. This compound’s longer chain and double bond moderate reactivity, favoring selective additions .
  • Solubility : Longer chains (≥C₁₀) reduce solubility in polar solvents like THF. This compound’s unsaturated structure may improve solubility compared to saturated analogs .
  • Applications : this compound is preferred for synthesizing medium-sized organic molecules (e.g., surfactants), while shorter chains (methyl) are used in small-molecule alkylations, and longer chains (tetradecyl) in hydrophobic tail modifications .

Aryl and Substituted Benzyl Grignard Reagents

Aryl Grignard reagents (e.g., phenylmagnesium bromide) and substituted benzyl variants differ fundamentally in electronic properties:

Compound Name Key Features
Phenylmagnesium bromide Aromatic ring enhances electrophilic reactivity; suited for aryl couplings
(3-(Trifluoromethoxy)benzyl)magnesium bromide Trifluoromethoxy group increases electron-withdrawing effects; enhances stability in polar reactions
(4-Trifluoromethylphenyl)magnesium bromide Trifluoromethyl group introduces steric bulk; alters regioselectivity

Key Findings :

  • Electronic Effects : this compound’s aliphatic chain lacks the electron-withdrawing or donating effects seen in aryl reagents, making it less suited for reactions requiring electronic modulation (e.g., conjugate additions) .
  • Steric vs. Electronic Selectivity : While aryl reagents prioritize electronic control, this compound relies on steric hindrance to direct reaction pathways .

Functionalized Grignard Reagents

Compounds with halogen or trifluoromethyl substituents (e.g., ) highlight the role of functional groups:

Compound Name Key Features
5-Bromo-3-(trifluoromethyl)benzo[b]thiophene Trifluoromethyl group enhances electrophilicity; bromine aids in cross-couplings
Tetradecylmagnesium chloride Chloride counterion vs. bromide; may alter solubility and reaction rates

Key Findings :

  • Substituent Impact: this compound’s lack of electronegative substituents limits its use in electron-deficient systems but simplifies purification in non-polar environments .

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